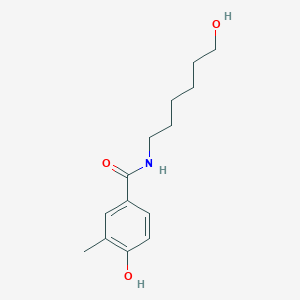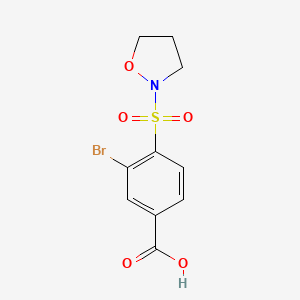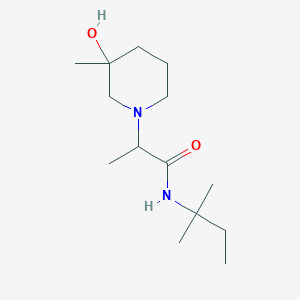![molecular formula C13H18N2O2 B6644174 N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide, also known as ACBC or LY-404039, is a selective antagonist for the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, anxiety, and depression.
作用机制
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide is a selective antagonist for the mGluR2 receptor, which is a subtype of the metabotropic glutamate receptor family. The mGluR2 receptor is primarily located in presynaptic terminals and regulates the release of glutamate, a neurotransmitter that is involved in several neuropsychiatric disorders. By blocking the mGluR2 receptor, this compound reduces the release of glutamate, leading to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease the levels of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in several neuropsychiatric disorders. This compound has also been shown to increase the levels of monoamines such as dopamine and serotonin in the brain, which are neurotransmitters that are involved in several neuropsychiatric disorders.
实验室实验的优点和局限性
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a selective antagonist for the mGluR2 receptor, which allows for the specific targeting of this receptor. This compound has also been optimized for large-scale production, making it a viable option for studies that require large quantities of the compound. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. This compound also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide. One direction is the development of more potent and selective mGluR2 antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in other neuropsychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, the investigation of the long-term effects of this compound on the brain and behavior is an important direction for future research.
合成方法
The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide involves several steps, starting with the protection of L-serine followed by the reaction with cyclobutanone to form a cyclic intermediate. The intermediate is then reacted with 3-hydroxybenzylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
科学研究应用
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. This compound has also been studied for its potential use in the treatment of depression, as it has been shown to increase the levels of monoamines such as dopamine and serotonin in the brain.
属性
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(5-2-6-13)9-15-12(17)8-10-3-1-4-11(16)7-10/h1,3-4,7,16H,2,5-6,8-9,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBYECKBZRZYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CC2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)



![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)



![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
